molecular formula C23H26O10 B164629 methyl 2-[(1R,2S,4R,5R,6S,7Z,10Z,13R,14R)-5-acetyloxy-6-hydroxy-7,11-dimethyl-9,16-dioxo-15,17,18-trioxatetracyclo[11.2.2.12,6.01,14]octadeca-7,10-dien-4-yl]prop-2-enoate CAS No. 134455-99-5

methyl 2-[(1R,2S,4R,5R,6S,7Z,10Z,13R,14R)-5-acetyloxy-6-hydroxy-7,11-dimethyl-9,16-dioxo-15,17,18-trioxatetracyclo[11.2.2.12,6.01,14]octadeca-7,10-dien-4-yl]prop-2-enoate

Cat. No.: B164629
CAS No.: 134455-99-5
M. Wt: 462.4 g/mol
InChI Key: LLTUVULYEDWJJW-MPGZMISHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(1R,2S,4R,5R,6S,7Z,10Z,13R,14R)-5-acetyloxy-6-hydroxy-7,11-dimethyl-9,16-dioxo-15,17,18-trioxatetracyclo[11.2.2.12,6.01,14]octadeca-7,10-dien-4-yl]prop-2-enoate involves multiple steps, including the formation of key intermediates and the use of specific reagents to achieve the desired structure. The synthetic route typically starts with the preparation of a suitable precursor, followed by a series of reactions such as esterification, hydroxylation, and cyclization . The reaction conditions often require precise control of temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the challenges associated with large-scale synthesis. advancements in synthetic chemistry and process optimization have made it possible to produce this compound in limited quantities for research purposes .

Chemical Reactions Analysis

Types of Reactions: methyl 2-[(1R,2S,4R,5R,6S,7Z,10Z,13R,14R)-5-acetyloxy-6-hydroxy-7,11-dimethyl-9,16-dioxo-15,17,18-trioxatetracyclo[11.2.2.12,6.01,14]octadeca-7,10-dien-4-yl]prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

methyl 2-[(1R,2S,4R,5R,6S,7Z,10Z,13R,14R)-5-acetyloxy-6-hydroxy-7,11-dimethyl-9,16-dioxo-15,17,18-trioxatetracyclo[11.2.2.12,6.01,14]octadeca-7,10-dien-4-yl]prop-2-enoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-[(1R,2S,4R,5R,6S,7Z,10Z,13R,14R)-5-acetyloxy-6-hydroxy-7,11-dimethyl-9,16-dioxo-15,17,18-trioxatetracyclo[11.2.2.12,6.01,14]octadeca-7,10-dien-4-yl]prop-2-enoate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and gene expression .

Comparison with Similar Compounds

methyl 2-[(1R,2S,4R,5R,6S,7Z,10Z,13R,14R)-5-acetyloxy-6-hydroxy-7,11-dimethyl-9,16-dioxo-15,17,18-trioxatetracyclo[11.2.2.12,6.01,14]octadeca-7,10-dien-4-yl]prop-2-enoate is structurally similar to other diterpenoids, such as lophotoxin and pukalide. it is unique in its specific arrangement of functional groups and rings, which contribute to its distinct biological activities . Similar compounds include:

Properties

CAS No.

134455-99-5

Molecular Formula

C23H26O10

Molecular Weight

462.4 g/mol

IUPAC Name

methyl 2-[(1R,2S,4R,5R,6S,7Z,10Z,13R,14R)-5-acetyloxy-6-hydroxy-7,11-dimethyl-9,16-dioxo-15,17,18-trioxatetracyclo[11.2.2.12,6.01,14]octadeca-7,10-dien-4-yl]prop-2-enoate

InChI

InChI=1S/C23H26O10/c1-10-6-14(25)8-11(2)23(28)18(30-13(4)24)15(12(3)20(26)29-5)9-17(32-23)22-19(33-22)16(7-10)31-21(22)27/h6,8,15-19,28H,3,7,9H2,1-2,4-5H3/b10-6-,11-8-/t15-,16-,17+,18-,19-,22-,23+/m1/s1

InChI Key

LLTUVULYEDWJJW-MPGZMISHSA-N

SMILES

CC1=CC(=O)C=C(C2(C(C(CC(O2)C34C(O3)C(C1)OC4=O)C(=C)C(=O)OC)OC(=O)C)O)C

Isomeric SMILES

C/C/1=C/C(=O)/C=C(\[C@]2([C@@H]([C@H](C[C@H](O2)[C@]34[C@H](O3)[C@@H](C1)OC4=O)C(=C)C(=O)OC)OC(=O)C)O)/C

Canonical SMILES

CC1=CC(=O)C=C(C2(C(C(CC(O2)C34C(O3)C(C1)OC4=O)C(=C)C(=O)OC)OC(=O)C)O)C

Origin of Product

United States

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